molecular formula C10H14N2O2 B12966446 6-(1-Amino-2-methylpropyl)nicotinic acid

6-(1-Amino-2-methylpropyl)nicotinic acid

Cat. No.: B12966446
M. Wt: 194.23 g/mol
InChI Key: KUFKFZHQYYQKAU-UHFFFAOYSA-N
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Description

6-(1-Amino-2-methylpropyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an amino group and a methyl group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Amino-2-methylpropyl)nicotinic acid can be achieved through multicomponent reactions involving nicotinic acid derivatives. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(1-Amino-2-methylpropyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohol derivatives (reduction), and various substituted nicotinic acid derivatives (substitution).

Scientific Research Applications

6-(1-Amino-2-methylpropyl)nicotinic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(1-Amino-2-methylpropyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and metabolic pathways. The compound can also interact with receptors involved in lipid metabolism, leading to effects such as reduced triglyceride levels and increased high-density lipoprotein (HDL) levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Amino-2-methylpropyl)nicotinic acid is unique due to the presence of both an amino group and a methyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to different pharmacological properties compared to other nicotinic acid derivatives.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

6-(1-amino-2-methylpropyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6(2)9(11)8-4-3-7(5-12-8)10(13)14/h3-6,9H,11H2,1-2H3,(H,13,14)

InChI Key

KUFKFZHQYYQKAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=C(C=C1)C(=O)O)N

Origin of Product

United States

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